N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiadiazole moiety fused with a thiophene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzothiadiazole core, which can be synthesized from commercially available 2-aminobenzenethiol through a cyclization reaction with sulfur and an oxidizing agent . The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiophene derivatives with various substituents
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes such as proteases and kinases, thereby blocking their catalytic functions . This inhibition can lead to various downstream effects, including the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and exhibit similar photophysical properties.
Thiophene-based sulfonamides: These compounds have a thiophene ring substituted with a sulfonamide group and are studied for their electronic properties.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of the benzothiadiazole and thiophene moieties, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S3/c11-8-4-5-9(17-8)19(15,16)14-7-3-1-2-6-10(7)13-18-12-6/h1-5,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCQXRZGDJBXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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